4-(Chloromethyl)-2-cyclopropyloxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-cyclopropyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPGSHAMFWAJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268091-42-4 | |
| Record name | 4-(chloromethyl)-2-cyclopropyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(Chloromethyl)-2-cyclopropyloxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chloromethyl group attached to a cyclopropyl-substituted oxazole ring. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its ability to act as an inhibitor or modulator of specific enzymes and receptors. The chloromethyl group can participate in nucleophilic substitution reactions, which may alter the compound's interaction with biological targets. This modulation can influence several biological pathways, including those related to inflammation, cancer proliferation, and neurodegenerative diseases .
Biological Activities
Research indicates that compounds with an oxazole moiety exhibit a range of biological activities:
- Antimicrobial Activity : Exhibits potential against various bacteria and fungi.
- Anti-inflammatory Properties : May reduce inflammation in cellular models.
- Antitumor Effects : Preliminary studies suggest cytotoxic effects against cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigating the antitumor properties of this compound demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The compound was shown to inhibit cell proliferation significantly compared to untreated controls, suggesting its potential as a chemotherapeutic agent .
Applications in Medicinal Chemistry
The compound's structural features make it a valuable intermediate in the synthesis of more complex bioactive molecules. Its ability to modulate enzyme activity positions it as a candidate for developing pharmaceuticals targeting specific pathways involved in various diseases, including cancer and inflammatory disorders .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 157.6 g/mol
- CAS Number : 1268091-42-4
The compound features a chloromethyl group attached to a cyclopropyloxazole ring, which contributes to its biological activity and versatility in chemical reactions.
Pharmaceutical Applications
-
Neurokinin-3 Receptor Antagonism :
- Research indicates that compounds similar to 4-(Chloromethyl)-2-cyclopropyloxazole can act as selective antagonists of the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders, including depression and anxiety . This antagonism opens pathways for developing treatments for conditions such as schizophrenia and bipolar disorder.
- FXR Agonism :
- Ion Channel Modulation :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its pharmacological properties. The ability to modify its structure makes it a valuable scaffold for developing novel therapeutics.
Key Synthetic Pathways
- The synthesis often includes chloromethylation processes followed by cyclization reactions to form the oxazole ring. Variations in the synthesis can yield different derivatives with tailored biological activities.
Case Studies and Research Findings
- Therapeutic Development :
- Metabolic Impact :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 4-(chloromethyl)-2-cyclopropyloxazole, the following compounds are analyzed for structural, physicochemical, and functional differences:
Structural and Physicochemical Properties
Key Observations:
- Heteroatom Influence: The oxazole (O) and thiazole (S) differ in polarity and lipophilicity. Sulfur in thiazoles increases lipophilicity compared to oxygen in oxazoles, impacting solubility and bioavailability.
Preparation Methods
Formation of 2-Cyclopropyloxazole Core
- Cyclopropyl Introduction: The cyclopropyl group at the 2-position is commonly introduced via cyclopropanation reactions or by using cyclopropyl-containing precursors such as cyclopropyl methyl ketone derivatives.
- Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization of α-amino ketones or by annulation reactions involving formyl or acyl derivatives.
Chloromethylation at the 4-Position
- Chloromethylation Reagents: Chloromethylation often employs reagents like chloromethyl methyl ether or chlorinating agents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).
- Reaction Conditions: Mild acidic or neutral conditions are preferred to avoid ring degradation. Temperature control (typically 0–40 °C) and solvent choice (e.g., methanol, ethanol, or dichloromethane) are critical to optimize yield and selectivity.
Detailed Preparation Method from Related Patents and Studies
A relevant patent (US9227900B2) describes preparation methods for cyclopropyl-substituted ketones, which can be adapted for oxazole derivatives:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of cyclopropyl methyl ketone derivative | Use of sodium amide or sodium tert-butoxide as base; temperature 0–40 °C; reaction time 2–8 h | Strong bases promote cyclopropyl formation |
| 2 | Homer-Wadsworth-Emmons reaction with alkoxy benzyl phosphonate | Base-catalyzed reaction at 10–30 °C for 3–10 h | Forms alkoxy propylene intermediate |
| 3 | Acidic hydrolysis to yield cyclopropyl ketone intermediate | Hydrochloric acid preferred; aqueous or mixed solvent medium; 20–40 °C | Hydrolysis of intermediate to target ketone |
This process highlights the use of strong bases and controlled temperature to maintain cyclopropyl integrity and achieve high yields.
Chloromethylation Techniques
Chloromethylation of heterocycles similar to oxazoles has been extensively studied:
| Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Methanol, Dichloromethane | 0–25 °C | 70–85 | Mild chlorinating agent, good selectivity |
| Trichloroisocyanuric acid (TCCA) | Ethanol | Room temperature | ~80 | Effective for chloromethylation with minimal side products |
| Chloromethyl methyl ether (CMME) | Dichloromethane | 0–5 °C | 60–75 | Highly reactive but toxic, requires careful handling |
These reagents facilitate selective chloromethylation at activated positions on heterocycles, including oxazole rings.
Experimental Optimization and Yields
Optimization studies on related chloromethylated heterocycles indicate:
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Chloromethylating agent equivalents | 1–4 eq | 3 eq | Increased equivalents improve yield up to a point |
| Temperature | 0–50 °C | 20–30 °C | Moderate temperature favors selectivity and yield |
| Solvent polarity | Polar protic vs. aprotic | Methanol or ethanol | Polar protic solvents enhance chloromethylation efficiency |
| Reaction time | 2–10 h | 3–6 h | Sufficient time needed for complete reaction without degradation |
For example, increasing chloromethylating agent from 1 to 3 equivalents improved yield from ~52% to ~77% in quinazoline analogs, suggesting similar trends for oxazole derivatives.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropyl ketone synthesis | Sodium tert-butoxide, cyclopropyl methyl ketone | 10–30 | 2–8 | 75–85 | Base strength critical |
| Homer-Wadsworth-Emmons reaction | Alkoxy benzyl phosphonate, base | 10–30 | 3–10 | 70–80 | Intermediate formation |
| Acidic hydrolysis | HCl in water/methanol | 20–40 | 3–10 | 80–90 | Hydrolysis to ketone |
| Chloromethylation | NCS or TCCA in MeOH or EtOH | 20–30 | 3–6 | 70–85 | Selective chloromethylation |
Research Findings and Notes
- The use of strong, non-nucleophilic bases such as sodium tert-butoxide is preferred for cyclopropyl ketone formation to avoid ring opening.
- Chloromethylation reagents must be chosen to balance reactivity and selectivity; NCS and TCCA are effective with manageable safety profiles.
- Reaction temperature and solvent choice significantly influence yield and purity; moderate temperatures and polar protic solvents favor optimal outcomes.
- The synthetic route can be adapted for scale-up with careful control of reaction parameters to maintain cyclopropyl ring integrity and chloromethyl selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Chloromethyl)-2-cyclopropyloxazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical approach involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution on pre-functionalized oxazole precursors. For example, chloromethylation of 2-cyclopropyloxazole using chloromethylating agents (e.g., ClCH₂SO₂Cl) under anhydrous conditions can yield the target compound. Optimization requires precise control of temperature (0–5°C to prevent side reactions) and stoichiometric ratios, as excess chloromethylating agents may lead to di- or tri-substituted byproducts. Catalytic acid (e.g., glacial acetic acid) can enhance reaction efficiency, as seen in analogous triazole syntheses .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the oxazole ring substitution pattern and cyclopropane integrity. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, especially given the compound’s sensitivity to hydrolysis. Melting point analysis (e.g., 49–50°C for structurally similar 4-(Chloromethyl)-2-phenyl-1,3-thiazole) can corroborate purity, though discrepancies may arise due to polymorphic forms .
Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl moiety acts as a leaving group, enabling nucleophilic substitution (e.g., with amines, thiols, or alkoxides). For instance, in urea derivative syntheses, chloromethyl-thiazoles react with arylureas under mild basic conditions (e.g., K₂CO₃ in DMF) to form stable C–N bonds. Kinetic studies suggest that polar aprotic solvents (e.g., DMF) accelerate substitution rates, while steric hindrance from the cyclopropane group may reduce reactivity compared to phenyl-substituted analogs .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported melting points or spectral data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from impurities or solvent residues. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) followed by Differential Scanning Calorimetry (DSC) can isolate pure phases. For spectral inconsistencies, advanced techniques like 2D NMR (HSQC, HMBC) or X-ray crystallography should be employed. Cross-referencing with databases (e.g., PubChem) ensures alignment with computed spectral profiles .
Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on the oxazole ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic hotspots. For example, the C-5 position of the oxazole ring is typically more reactive due to lower electron density compared to C-4. Substituent effects (e.g., cyclopropane’s electron-withdrawing nature) further modulate reactivity, as shown in analogous benzoxazinone systems .
Q. What experimental designs minimize side reactions during the functionalization of the chloromethyl group in complex substrates?
- Methodological Answer : Protecting group strategies (e.g., silylation of hydroxyl groups) prevent unintended cross-reactivity. For example, in polymer-supported syntheses, 4-(Chloromethyl)styrene derivatives undergo controlled radical polymerization (ATRP) with minimal side reactions when using Cu(I)/bipyridine catalysts. Kinetic monitoring via FT-IR or in situ NMR ensures real-time adjustment of reaction parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
